molecular formula C22H22BrN5O4 B6123315 4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde

4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde

Cat. No.: B6123315
M. Wt: 500.3 g/mol
InChI Key: RAOOFRYBZJMKKV-UHFFFAOYSA-N
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Description

4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde is a complex organic compound that features a unique combination of functional groups, including a triazine ring, a morpholine moiety, and a brominated aromatic amine

Preparation Methods

The synthesis of 4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the triazine ring: This step involves the reaction of cyanuric chloride with appropriate amines under controlled conditions to form the triazine core.

    Introduction of the brominated aromatic amine: The brominated aromatic amine is introduced through a nucleophilic substitution reaction with the triazine ring.

    Attachment of the morpholine moiety: The morpholine group is attached to the triazine ring via a nucleophilic substitution reaction.

    Formation of the final product: The final step involves the reaction of the intermediate compound with 3-methoxybenzaldehyde under appropriate conditions to yield the desired product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can occur at the brominated aromatic amine, potentially leading to the formation of amines or other reduced products.

    Condensation: The aldehyde group in the compound can participate in condensation reactions, forming imines or other condensation products.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It is used in the study of biological processes, particularly those involving enzyme inhibition and protein interactions.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, the compound can interact with proteins, altering their structure and function, which can lead to various biological effects.

Comparison with Similar Compounds

4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde can be compared with other similar compounds, such as:

    4-({4-[(2-Chloro-4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which can lead to differences in reactivity and biological activity.

    4-({4-[(2-Bromo-4-methylphenyl)amino]-6-(piperidin-4-yl)-1,3,5-triazin-2-yl}oxy)-3-methoxybenzaldehyde: This compound has a piperidine moiety instead of a morpholine moiety, which can affect its chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-3-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrN5O4/c1-14-3-5-17(16(23)11-14)24-20-25-21(28-7-9-31-10-8-28)27-22(26-20)32-18-6-4-15(13-29)12-19(18)30-2/h3-6,11-13H,7-10H2,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOOFRYBZJMKKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)OC3=C(C=C(C=C3)C=O)OC)N4CCOCC4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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